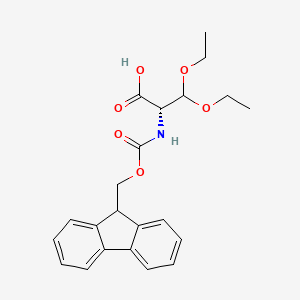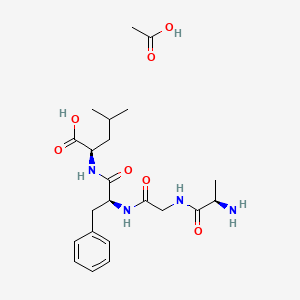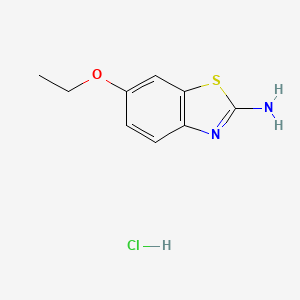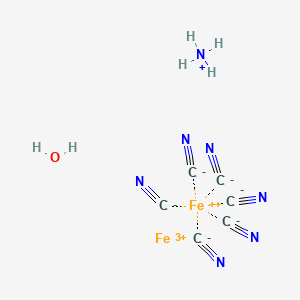
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound with the molecular formula C10H6F3N3O2. It is known for its unique structural features, which include a quinoline core substituted with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carbohydrazide moiety at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxy Group Addition: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carbohydrazide Formation: The carbohydrazide moiety can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production .
化学反応の分析
Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its antitubercular and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid synthesis in bacteria.
Pathways Involved: By inhibiting enoyl-ACP reductase, the compound disrupts the synthesis of essential fatty acids, leading to the inhibition of bacterial growth and proliferation.
類似化合物との比較
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Hydroxy-8-methylquinoline, 4-Hydroxy-8-chloroquinoline, 4-Hydroxy-8-bromoquinoline.
特性
分子式 |
C11H8F3N3O2 |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-5-8(7)16-4-6(9(5)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChIキー |
OETNJGVZOBKJOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)



![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
